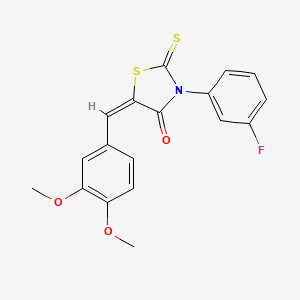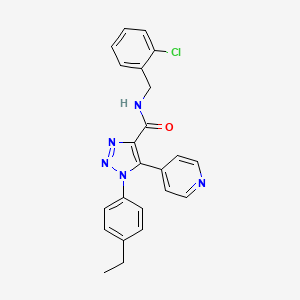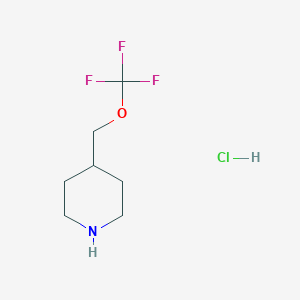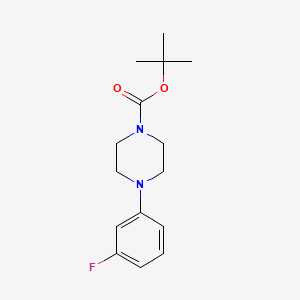
tert-Butyl 4-(3-fluorophenyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 4-(3-fluorophenyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C15H21FN2O2 . It has a molecular weight of 280.34 . The IUPAC name for this compound is tert-butyl 4-(3-fluorophenyl)-1-piperazinecarboxylate .
Molecular Structure Analysis
The InChI code for “tert-Butyl 4-(3-fluorophenyl)piperazine-1-carboxylate” is 1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“tert-Butyl 4-(3-fluorophenyl)piperazine-1-carboxylate” is a yellow to brown solid . It has a melting point of 98-102°C . The compound should be stored at room temperature .Scientific Research Applications
Synthesis and Characterization
The compound has been synthesized and characterized in various studies. For instance, Sanjeevarayappa et al. (2015) synthesized the compound using a condensation reaction and characterized it through spectroscopic methods such as LCMS, NMR, IR, and CHN elemental analysis. The structure was further confirmed by X-ray diffraction data (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Biological Evaluation
The compound has shown varying degrees of biological activity. The study by Sanjeevarayappa et al. (2015) also reported that it exhibited poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Molecular Structure Studies
Other researchers have focused on its molecular structure. For instance, Mamat et al. (2012) reported on the crystal and molecular structure of a related compound, highlighting typical bond lengths and angles in the piperazine-carboxylate (Mamat, Flemming, & Köckerling, 2012).
Anticorrosive Behaviour
Praveen et al. (2021) investigated a novel heterocyclic compound similar to tert-butyl 4-(3-fluorophenyl)piperazine-1-carboxylate for its anticorrosive activity on carbon steel in acidic solutions, demonstrating significant inhibition efficiency (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(3-fluorophenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)13-6-4-5-12(16)11-13/h4-6,11H,7-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPYUXJWLYVDFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(3-fluorophenyl)piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

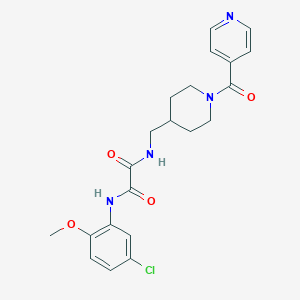
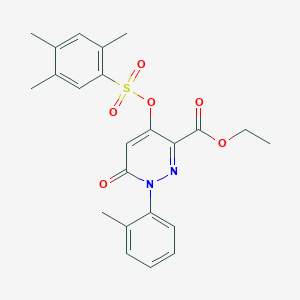
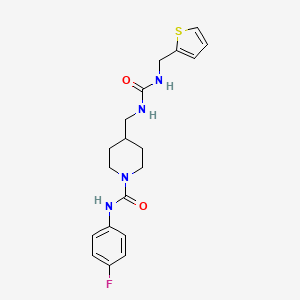
![3-allyl-2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2393404.png)
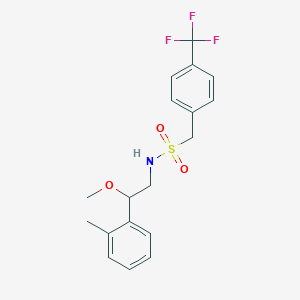

![1-[4-(Benzothiazol-2-yl)piperazino]ethanone](/img/structure/B2393408.png)


![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2393415.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 2,6-difluorobenzoate](/img/structure/B2393417.png)
